molecular formula C19H16ClN3O2S B2635951 2-((5-(3-chlorophenyl)-1,3,4-oxadiazol-2-yl)thio)-1-(3,4-dihydroquinolin-1(2H)-yl)ethanone CAS No. 850937-59-6

2-((5-(3-chlorophenyl)-1,3,4-oxadiazol-2-yl)thio)-1-(3,4-dihydroquinolin-1(2H)-yl)ethanone

Cat. No. B2635951
CAS RN: 850937-59-6
M. Wt: 385.87
InChI Key: FIJVDTHCWPWDLV-UHFFFAOYSA-N
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Description

2-((5-(3-chlorophenyl)-1,3,4-oxadiazol-2-yl)thio)-1-(3,4-dihydroquinolin-1(2H)-yl)ethanone is a useful research compound. Its molecular formula is C19H16ClN3O2S and its molecular weight is 385.87. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Antimicrobial Evaluation

A study by Fuloria et al. (2009) on the synthesis and antimicrobial evaluation of new oxadiazoles derived from phenylpropionohydrazides revealed that certain oxadiazole compounds exhibited significant activity against bacterial strains such as S. aureus and P. aeruginosa. The study underscores the potential of oxadiazole derivatives in developing new antimicrobial agents (Fuloria, Singh, Shaharyar, & Ali, 2009).

Antituberculosis and Cytotoxicity Studies

Research by Chitra et al. (2011) on the synthesis of 3-heteroarylthioquinoline derivatives demonstrated their in vitro antituberculosis activity. Some of these compounds showed potent activity against Mycobacterium tuberculosis, indicating their potential in tuberculosis treatment (Chitra, Paul, Muthusubramanian, Manisankar, Yogeeswari, & Sriram, 2011).

Novel Synthesis Approaches

A study on the synthesis of novel series of oxadiazole derivatives by Joshi et al. (2011) highlighted the antibacterial activity of these compounds against various bacterial strains, showcasing the versatility of oxadiazole compounds in creating potent antibacterial agents (Joshi, Mandhane, Chate, & Gill, 2011).

Molecular Properties and Anti-staphylococcal Activity

Oliveira et al. (2012) synthesized new 1,3,4-oxadiazole derivatives and evaluated their antibacterial activity, particularly against Staphylococcus aureus. Their findings suggest that these compounds could serve as bases for developing new drugs to combat bacterial infections (Oliveira, Lira, Falcão-Silva, Siqueira-Júnior, Barbosa-Filho, & Athayde-Filho, 2012).

properties

IUPAC Name

2-[[5-(3-chlorophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]-1-(3,4-dihydro-2H-quinolin-1-yl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16ClN3O2S/c20-15-8-3-6-14(11-15)18-21-22-19(25-18)26-12-17(24)23-10-4-7-13-5-1-2-9-16(13)23/h1-3,5-6,8-9,11H,4,7,10,12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FIJVDTHCWPWDLV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=CC=CC=C2N(C1)C(=O)CSC3=NN=C(O3)C4=CC(=CC=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16ClN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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